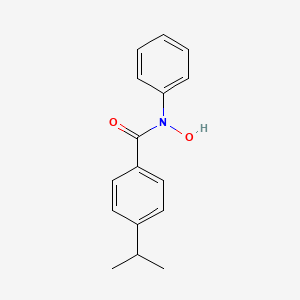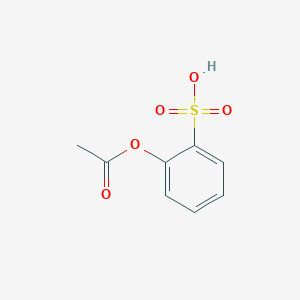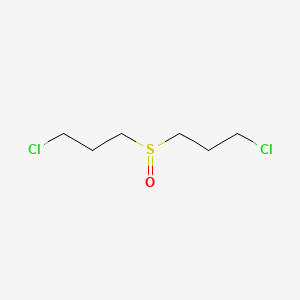
1-Chloro-3-(3-chloropropane-1-sulfinyl)propane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-3-(3-chloropropane-1-sulfinyl)propane is an organosulfur compound with the molecular formula C6H12Cl2OS. This compound is characterized by the presence of a sulfinyl group (SO) attached to a propane chain, which is further substituted with chlorine atoms. It is used in various chemical reactions and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-3-(3-chloropropane-1-sulfinyl)propane typically involves the chlorination of 3-chloropropanesulfonyl chloride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme can be represented as follows:
Chlorination of Propane: Propane is first chlorinated to form 1-chloropropane.
Sulfonylation: 1-Chloropropane is then reacted with sulfur dioxide and chlorine to form 3-chloropropanesulfonyl chloride.
Formation of this compound: The final step involves the reaction of 3-chloropropanesulfonyl chloride with another molecule of 1-chloropropane under specific conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-3-(3-chloropropane-1-sulfinyl)propane undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.
Substitution: The chlorine atoms can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Nucleophiles: Sodium hydroxide (NaOH), ammonia (NH3).
Major Products
Sulfonyl Derivatives: Formed through oxidation reactions.
Sulfides: Formed through reduction reactions.
Substituted Derivatives: Formed through nucleophilic substitution reactions.
Scientific Research Applications
1-Chloro-3-(3-chloropropane-1-sulfinyl)propane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme inhibitors and biochemical pathways.
Medicine: Investigated for its potential use in the development of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Chloro-3-(3-chloropropane-1-sulfinyl)propane involves its interaction with specific molecular targets. The sulfinyl group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, such as enzymes and proteins, affecting their function and activity. The exact pathways and molecular targets depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
3-Chloropropanesulfonyl Chloride: A precursor in the synthesis of 1-Chloro-3-(3-chloropropane-1-sulfinyl)propane.
1-Chloro-3-hydroxypropane: Similar structure but with a hydroxyl group instead of a sulfinyl group.
3-Chloro-1-propene: Contains a double bond, making it more reactive in certain chemical reactions.
Uniqueness
This compound is unique due to the presence of both chlorine and sulfinyl groups, which confer distinct chemical properties. This combination allows it to participate in a wide range of chemical reactions, making it a versatile compound in various applications.
Properties
CAS No. |
114106-25-1 |
|---|---|
Molecular Formula |
C6H12Cl2OS |
Molecular Weight |
203.13 g/mol |
IUPAC Name |
1-chloro-3-(3-chloropropylsulfinyl)propane |
InChI |
InChI=1S/C6H12Cl2OS/c7-3-1-5-10(9)6-2-4-8/h1-6H2 |
InChI Key |
MGFSCCFMWQCKLE-UHFFFAOYSA-N |
Canonical SMILES |
C(CS(=O)CCCCl)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


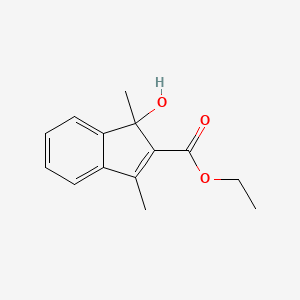
![1-{2-[2-Chloro-4-(ethenesulfonyl)phenyl]hydrazinylidene}naphthalen-2(1H)-one](/img/structure/B14292476.png)
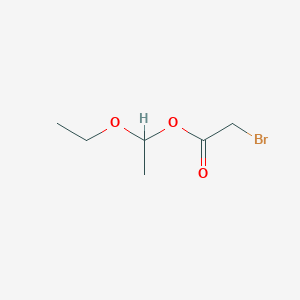
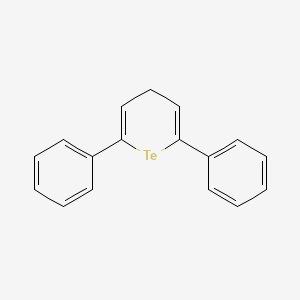
![2-[({3-[Tris(2-hydroxyethyl)silyl]propyl}amino)methylidene]naphthalen-1(2H)-one](/img/structure/B14292494.png)
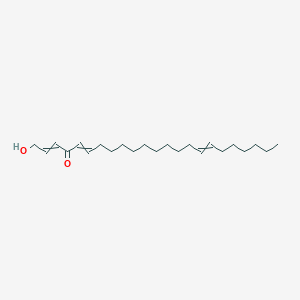
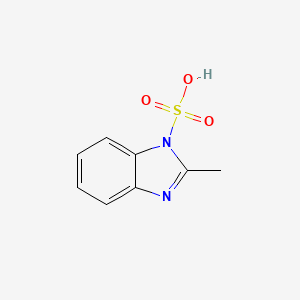

![3,3'-Sulfonylbis{6-[(4-methoxyphenyl)carbamoyl]benzoic acid}](/img/structure/B14292519.png)
![9-Hydroxy-2,5,7,11-tetramethyl-6H-pyrido[4,3-b]carbazol-2-ium](/img/structure/B14292521.png)
![1-Ethoxy-2,3-difluoro-4-[(4-pentylcyclohexyl)methoxy]benzene](/img/structure/B14292524.png)
![([1,1'-Biphenyl]-4-yl)methyl (hydroxymethyl)carbamate](/img/structure/B14292528.png)
